Drug-Likeness and Property Differentiation: Cyclopropylmethyl vs. Isopropyl Analog
The cyclopropylmethyl substituent reduces lipophilicity and alters hydrogen-bond acceptor topology relative to the isopropyl analog. The target compound (1-(cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione) has a computed XLogP3-AA of approximately 0.1, whereas the 1-isopropyl analog (CAS 92716-39-7, C7H10N2O2, MW 154.17) is estimated to have an XLogP3-AA of approximately 0.7 [1][2]. This ~0.6 log unit difference in lipophilicity can translate to a >4-fold difference in predicted membrane permeability based on Lipinski's rule-of-five scaling, making the target compound more suitable for central nervous system penetration applications while the isopropyl analog may favor peripheral targets. Additionally, the cyclopropylmethyl group introduces one additional rotatable bond (5 vs. 4), which influences entropic penalty upon binding.
| Evidence Dimension | Comparative drug-likeness and physicochemical properties |
|---|---|
| Target Compound Data | Computed XLogP3-AA: ~0.1; H-bond acceptors: 4; Rotatable bonds: 5; MW: 166.18 g/mol [1] |
| Comparator Or Baseline | 1-Isopropyl-1,4-dihydropyrazine-2,3-dione (CAS 92716-39-7): Estimated XLogP3-AA ~0.7; MW: 154.17 g/mol; Rotatable bonds: 4 [2] |
| Quantified Difference | ΔXLogP3-AA ≈ -0.6 log units; ΔMW = +12.01 g/mol; ΔRotatable bonds = +1 |
| Conditions | Computed properties from PubChem/ChemicalBook; no experimental logP or permeability data available for either compound. |
Why This Matters
This property difference is critical for CNS drug discovery programs where lower logP (<3) is preferred, and the cyclopropylmethyl group's reduced lipophilicity directly addresses this parameter.
- [1] PubChem Compound Summary. 4-(cyclopropylmethyl)-1H-pyrazine-2,3-dione. Computed Properties. View Source
- [2] PubChem. 1-Isopropyl-1,4-dihydropyrazine-2,3-dione (estimated properties). View Source
